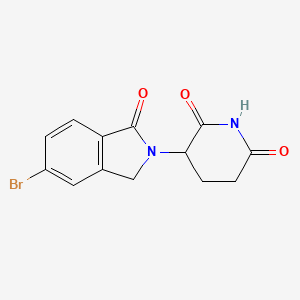
3-(5-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione
概要
説明
レナリドミド-5-Brは、よく知られた免疫調節薬であるレナリドミドの誘導体です。レナリドミド自体は、サリドマイドの誘導体であり、主に多発性骨髄腫および骨髄異形成症候群の治療に使用されています。 レナリドミド-5-Brは、E3ユビキチンリガーゼ複合体の構成要素であるセレブロンタンパク質の配位子として作用するように特異的に設計されています .
2. 製法
合成経路および反応条件: レナリドミド-5-Brの合成には、レナリドミドの臭素化が含まれます。このプロセスは通常、レナリドミドから始まり、制御された条件下で臭素または臭素含有試薬を用いて臭素化反応が行われます。 反応は通常、ジクロロメタンまたはクロロホルムなどの有機溶媒中で行われ、温度は望ましくない副反応を防ぐために低く維持されます .
工業生産方法: 工業的な設定では、レナリドミド-5-Brの生産は、より大規模な規模で同様の合成経路に従います。このプロセスには、最終製品の品質を保証するために、高純度の試薬と溶媒を使用することが含まれます。反応条件は、収率を最大化し、不純物を最小限に抑えるように最適化されています。 その後、再結晶またはクロマトグラフィーなどの技術を用いて製品を精製します .
科学的研究の応用
Lenalidomide-5-Br has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins.
Biology: Studied for its role in modulating the activity of the cereblon protein, which is involved in various cellular processes.
Medicine: Investigated for its potential therapeutic applications in treating cancers and other diseases by targeting specific proteins for degradation.
Industry: Utilized in the development of new drugs and therapeutic agents
作用機序
レナリドミド-5-Brは、E3ユビキチンリガーゼ複合体の構成要素であるセレブロンタンパク質に結合することにより効果を発揮します。この結合は複合体の基質特異性を調節し、特定の標的タンパク質のユビキチン化とそれに続くプロテアソームによる分解につながります。 たとえば、多発性骨髄腫では、レナリドミド-5-Brは、骨髄腫細胞の生存に不可欠なIKZF1やIKZF3などの転写因子の分解を誘導します .
類似化合物:
サリドマイド: レナリドミドの親化合物であり、免疫調節および抗血管新生作用で知られています。
ポマリドミド: サリドマイドの別の誘導体であり、多発性骨髄腫の治療に使用されています。
独自性: レナリドミド-5-Brは、セレブロンタンパク質の配位子として作用する能力を高める臭素置換のために独自です。 この修飾により、タンパク質の分解をより特異的に標的化することができ、研究と治療の両方の用途において貴重なツールとなっています .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Lenalidomide-5-Br involves the bromination of lenalidomide. The process typically starts with lenalidomide, which undergoes a bromination reaction using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent unwanted side reactions .
Industrial Production Methods: In an industrial setting, the production of Lenalidomide-5-Br follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified using techniques such as recrystallization or chromatography .
化学反応の分析
反応の種類: レナリドミド-5-Brは、以下を含むさまざまな化学反応を起こします。
置換反応: レナリドミド-5-Brの臭素原子は、適切な条件下で、アミンやチオールなどの他の求核剤で置換することができます。
酸化還元反応: レナリドミド-5-Brは、酸化還元反応を起こすことができますが、これらの反応は置換反応に比べてあまり一般的ではありません。
一般的な試薬と条件:
置換反応: 一般的な試薬には、アミン、チオール、および他の求核剤が含まれます。反応は通常、ジメチルホルムアミド(DMF)またはジメチルスルホキシド(DMSO)などの極性溶媒中で高温で行われます。
生成される主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、アミンによる置換反応は、レナリドミド-5-Brのアミノ誘導体を生成することができます .
4. 科学研究への応用
レナリドミド-5-Brは、以下を含む幅広い科学研究への応用を持っています。
化学: 特異的なタンパク質を分解するように設計された分子である、プロテオリシス標的化キメラ(PROTAC)の合成における配位子として使用されます。
生物学: さまざまな細胞プロセスに関与するセレブロンタンパク質の活性を調節する役割について研究されています。
医学: 特定のタンパク質の分解を標的とすることで、がんやその他の疾患の治療における潜在的な治療応用について調査されています。
類似化合物との比較
Thalidomide: The parent compound of lenalidomide, known for its immunomodulatory and anti-angiogenic properties.
Pomalidomide: Another derivative of thalidomide, used in the treatment of multiple myeloma.
Lenalidomide: The non-brominated version of Lenalidomide-5-Br, widely used in clinical settings
Uniqueness: Lenalidomide-5-Br is unique due to its bromine substitution, which enhances its ability to act as a ligand for the cereblon protein. This modification allows for more specific targeting of proteins for degradation, making it a valuable tool in both research and therapeutic applications .
特性
IUPAC Name |
3-(6-bromo-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O3/c14-8-1-2-9-7(5-8)6-16(13(9)19)10-3-4-11(17)15-12(10)18/h1-2,5,10H,3-4,6H2,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRQAKJTXKOGSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1010100-26-1 | |
| Record name | 3-(5-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-({4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)sulfamoyl]phenyl}methyl)acetamide](/img/no-structure.png)

